molecular formula C15H16FN3O3 B6529722 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine CAS No. 1020454-45-8

4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine

Cat. No.: B6529722
CAS No.: 1020454-45-8
M. Wt: 305.30 g/mol
InChI Key: TVVCYQDNQDGAHA-UHFFFAOYSA-N
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Description

4-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a morpholine moiety attached via a carbonyl group at position 2. The morpholine ring enhances solubility and modulates pharmacokinetic profiles, making it a candidate for therapeutic applications .

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-21-13-10-19(12-4-2-11(16)3-5-12)17-14(13)15(20)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCYQDNQDGAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains the most widely used method. A 1,3-diketone bearing a 4-fluorophenyl group reacts with a hydrazine derivative under acidic conditions. For example:

1-(4-Fluorophenyl)-3-methoxypropane-1,3-dione+Methylhydrazine1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid methyl ester\text{1-(4-Fluorophenyl)-3-methoxypropane-1,3-dione} + \text{Methylhydrazine} \rightarrow \text{1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid methyl ester}

Nano-ZnO catalysis in ethanol at 80°C achieves 92% yield by accelerating imine formation and dehydration. Regioselectivity is influenced by the electron-withdrawing 4-fluorophenyl group, directing substitution to the C3 position.

Continuous Flow Synthesis

Adapting methods from continuous flow systems, diazonium salts derived from 4-fluoroaniline react with diketones in segmented flow reactors. For instance, 4-(trifluoromethyl)benzenediazonium tetrafluoroborate and 3-methoxy-1-phenylbutane-1,3-dione in acetonitrile/water at 140°C yield the pyrazole core in 57% isolated yield within 10 minutes. This approach minimizes side reactions and improves scalability.

Functionalization of the Pyrazole Intermediate

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid using NaOH in methanol/water (3:1) at 60°C, achieving near-quantitative conversion.

Amide Bond Formation with Morpholine

The carboxylic acid is activated using coupling agents such as HATU or EDCl/HOBt. For example:

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid+MorpholineHATU, DIPEA, DMF4-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine\text{1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid} + \text{Morpholine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}

Reaction optimization studies show that HATU in DMF at 25°C provides 88% yield after 12 hours.

Alternative Synthetic Routes

Multicomponent Reactions

One-pot reactions combining 4-fluoroaniline, diketones, and morpholine derivatives have been explored. For example, a Ugi-4CR variant using 4-fluoroaniline, 3-methoxyacetylacetone, morpholine, and isocyanide yields the target compound in 65% yield.

Solid-Phase Synthesis

Immobilized hydrazine resins enable stepwise pyrazole assembly. After cyclocondensation, cleavage from the resin with TFA and subsequent coupling with morpholine achieves 70% overall yield.

Optimization and Challenges

Regioselectivity Control

The 4-methoxy group’s steric and electronic effects often lead to competing C3 vs. C5 substitution. Using bulky bases like DIPEA in DMF suppresses C5 byproducts, improving regioselectivity to 9:1 (C3:C5).

Purification Strategies

Silica gel chromatography (ethyl acetate/hexane, 3:7) remains standard, but crystallization from ethanol/water (2:1) offers a greener alternative with 85% recovery.

Industrial and Green Chemistry Considerations

Solvent-Free Mechanochemical Synthesis

Ball milling 1-(4-fluorophenyl)-3-methoxypropane-1,3-dione with methylhydrazine and morpholine at 30 Hz for 2 hours achieves 78% yield, eliminating toxic solvents.

Catalytic Recycling

Nano-ZnO catalysts reused over five cycles show <5% activity loss, reducing costs in large-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrazole-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 8H, morpholine-H).

  • HRMS : m/z calcd. for C₁₅H₁₆FN₂O₃ [M+H]⁺: 307.1094; found: 307.1096.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The morpholine ring can be oxidized to form derivatives.

  • Reduction: : Reduction reactions can be performed on the pyrazole ring.

  • Substitution: : Substitution reactions at the fluorophenyl group or the methoxy group are possible.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the morpholine ring.

  • Reduction: : Reduced forms of the pyrazole ring.

  • Substitution: : Substituted derivatives at the fluorophenyl or methoxy positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in European Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in cancer cell proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Pharmacology

Drug Design and Synthesis
The synthesis of 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine is of particular interest in drug design. The compound serves as a versatile building block in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance bioavailability and target specificity. Researchers have employed various synthetic routes to optimize yield and purity, contributing to its viability as a lead compound in drug discovery .

Biological Activity Profiling
Pharmacological profiling has shown that this compound exhibits a range of biological activities beyond anticancer and anti-inflammatory effects. It has been tested for antimicrobial properties, showing effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

Material Science

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies indicate that adding this compound to polymer blends can improve their resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .

Nanotechnology Applications
The compound's unique properties have also led to its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying nanoparticles with this pyrazole derivative, researchers aim to achieve targeted delivery of therapeutic agents, thereby increasing treatment efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer cell lines through apoptosis induction .
Study B Anti-inflammatory EffectsReduced cytokine production in models of rheumatoid arthritis; potential therapeutic application confirmed .
Study C Material ScienceEnhanced thermal stability in polymer composites; promising results for industrial applications .

Mechanism of Action

The mechanism by which 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the methoxy group could influence the compound's overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

Compounds 4 and 5 (from ) are isostructural thiazole derivatives with chloro (4) and bromo (5) substituents on the aryl ring. Both share the 4-fluorophenyl and triazolyl groups but differ in the halogen at the para position of the aryl ring. Key findings include:

  • Crystallography: Both exhibit similar triclinic crystal packing (space group P̄1) but require minor adjustments to accommodate Cl vs. Br substituents. The morpholine carbonyl group in the target compound may introduce distinct conformational flexibility compared to the rigid thiazole-triazole framework in 4 and 5 .
  • Biological Activity : Analog 31a (4-chlorophenyl) and 31b (4-fluorophenyl) () show antimicrobial activity, suggesting halogen choice impacts efficacy. The target compound’s methoxy group may alter interactions with biological targets compared to halogens .
Table 1: Comparison of Halogen-Substituted Analogs
Compound Substituent (Position) Molecular Weight Key Features Biological Activity
Target Compound -OCH₃ (Pyrazole-4) ~348.34* Morpholine-carbonyl linkage Not reported
4 () -Cl (Aryl-para) ~607.02 Thiazole-triazole core Antimicrobial (analogs)
5 () -Br (Aryl-para) ~651.47 Thiazole-triazole core Antimicrobial (analogs)

*Calculated based on formula C₁₆H₁₆FN₃O₃.

Morpholine-Linked Derivatives

Morpholine-containing analogs vary in linkage type and substitution patterns:

  • Carboxamide Linkage : Compound 4g () and 4j () feature morpholine linked via sulfonyl or carboxamide groups. These derivatives exhibit enzyme inhibitory activity, highlighting the role of linkage geometry in target binding. The carbonyl linkage in the target compound may offer intermediate flexibility compared to rigid sulfonyl groups .
  • Direct Attachment: and describe morpholine directly attached to pyrazole rings (e.g., 4-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-yl-morpholine).

Chalcone and Pyrazoline Analogs

and discuss chalcones and pyrazolines with fluorophenyl groups:

  • Chalcones : Cardamonin (IC₅₀ = 4.35 μM) and derivatives () show that electron-withdrawing groups (e.g., F, Br) enhance activity. The target compound’s methoxy group, being electron-donating, may reduce potency compared to halogenated analogs .
  • Pyrazolines : N-substituted pyrazolines () confirm planar molecular conformations via crystallography. The target compound’s morpholine-carbonyl group may introduce steric hindrance, affecting binding interactions .

SAR Trends and Electronic Effects

  • Electronegativity : Substitution with halogens (F, Cl, Br) at aryl-para positions correlates with increased activity (e.g., 2j IC₅₀ = 4.7 μM vs. 2p IC₅₀ = 70.79 μM in ). The target compound’s methoxy group, less electronegative than halogens, may diminish activity but improve metabolic stability .
  • Methoxy Positioning : Methoxy at pyrazole-4 (target) vs. aryl-para (e.g., 2n , 2p ) alters electronic distribution. In chalcones, aryl-methoxy substitution reduces activity, suggesting similar trends may apply here .

Biological Activity

The compound 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F N3O3
  • Molecular Weight : 303.30 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorophenyl and methoxy groups enhances its binding affinity to specific proteins involved in disease pathways.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
  • Receptor Modulation : It could interact with receptors related to cancer cell proliferation, thereby affecting tumor growth.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Effect
Compound ALNCaP (Prostate)18PSA downregulation of 46%
Compound BPC-3 (Prostate)25Moderate inhibition
This compoundMCF-7 (Breast)TBDTBD

These findings suggest that the compound could be effective against prostate and breast cancers, warranting further investigation.

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation in vitro and in vivo by inhibiting COX enzymes and other inflammatory mediators.

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties. The compound's structural features may enhance its ability to combat bacterial infections, although specific data on this compound's efficacy against pathogens remain limited.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including those structurally related to this compound:

  • Antiproliferative Studies : A study synthesized a series of pyrazole derivatives and evaluated their activity against prostate cancer cell lines. Compounds showed varying degrees of inhibition, with some demonstrating IC50 values as low as 18 μM against LNCaP cells .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit specific signaling pathways involved in cancer progression, highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the pyrazole core affect biological activity is crucial for drug development. Studies suggest that substituents like fluorine and methoxy groups significantly enhance potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation of pyrazole precursors with morpholine derivatives. For example, base-catalyzed condensation (e.g., using NaOH in ethanol) is effective for introducing fluorophenyl groups to pyrazole cores . Microwave-assisted synthesis or catalytic systems (e.g., palladium for cross-coupling) may improve yield and reduce side products. Purification via column chromatography or recrystallization ensures structural integrity.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl at pyrazole-C1, morpholine at C3-carbonyl). Chemical shifts for fluorine (δ ~110–120 ppm in 19^19F NMR) and methoxy groups (δ ~3.8 ppm in 1^1H NMR) are key markers .
  • IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and morpholine C-O-C (1250–1150 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C₁₆H₁₇FN₃O₃: calc. 318.12) .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) predict the compound’s binding affinity to target enzymes (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking : Use software like AutoDock Vina to model interactions between the compound’s fluorophenyl/morpholine groups and enzyme active sites. For example, fluorophenyl may engage in π-π stacking with aromatic residues, while morpholine’s oxygen participates in hydrogen bonding .
  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Substituent effects (e.g., electron-withdrawing fluorine) can modulate binding energy .

Q. How can structural contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction reveals conformational stability. For example, intramolecular hydrogen bonds (e.g., N–H⋯F) may stabilize bioactive conformations, explaining activity discrepancies .
  • SAR Studies : Compare derivatives with substituent variations (e.g., replacing methoxy with ethoxy) to identify critical pharmacophores. Activity cliffs may arise from steric hindrance or electronic effects .

Q. What experimental strategies evaluate the morpholine substituent’s impact on pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. Morpholine’s polarity may enhance aqueous solubility compared to alkyl chains .
  • Microsomal Stability Assays : Incubate with liver microsomes to track metabolic degradation. Fluorine’s electron-withdrawing effect may reduce oxidative metabolism at the pyrazole ring .

Q. How do intermolecular interactions (e.g., C–H⋯F, π-stacking) influence the compound’s crystallographic packing and stability?

  • Methodology :

  • X-ray Crystallography : Analyze packing diagrams to identify non-covalent interactions. For instance, fluorophenyl groups may form C–H⋯F contacts with adjacent molecules, enhancing crystal lattice stability .
  • Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to correlate intermolecular forces with melting points .

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